molecular formula C19H21ClO3 B4889691 4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene

4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene

Cat. No. B4889691
M. Wt: 332.8 g/mol
InChI Key: YNDIGKHFMWJAEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene, also known as ACPB, is a synthetic compound that is widely used in scientific research. It is a selective antagonist of the cannabinoid receptor 1 (CB1), which plays a crucial role in regulating various physiological processes such as appetite, pain sensation, and mood.

Mechanism of Action

4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system. By blocking the activity of this receptor, this compound can modulate the activity of the endocannabinoid system and regulate various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, inflammation, and appetite. It has also been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.

Advantages and Limitations for Lab Experiments

4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene has several advantages for use in laboratory experiments, including its high selectivity and potency as a CB1 receptor antagonist. However, its use is limited by its relatively low solubility in water and its potential for off-target effects.

Future Directions

There are several areas of future research that could be explored using 4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene, including the investigation of its potential therapeutic applications in the treatment of metabolic disorders and the development of more potent and selective CB1 receptor antagonists. Additionally, further studies could be conducted to elucidate the mechanisms underlying the biochemical and physiological effects of this compound and its potential for use in drug development.

Synthesis Methods

4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenol with allyl bromide, followed by the reaction of the resulting compound with 3-(3-chlorophenoxy)propylamine. The final product is obtained through the reaction of the intermediate compound with p-toluenesulfonic acid.

Scientific Research Applications

4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene has been extensively used in scientific research to investigate the role of the CB1 receptor in various physiological and pathological conditions. It has been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of pain, inflammation, and other processes.

properties

IUPAC Name

1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO3/c1-3-6-15-9-10-18(19(13-15)21-2)23-12-5-11-22-17-8-4-7-16(20)14-17/h3-4,7-10,13-14H,1,5-6,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDIGKHFMWJAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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